molecular formula C15H24N2O2 B1373687 tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate CAS No. 1270803-91-2

tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate

Cat. No. B1373687
M. Wt: 264.36 g/mol
InChI Key: QMRUYZAQRFGBDT-UHFFFAOYSA-N
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Description

“tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate” is a chemical compound. It is also known as N-Boc-ethylenediamine or N-Boc-1,2-diaminoethane . The linear formula of this compound is (CH3)3COCONHCH2CH2NH2 . The CAS Number is 57260-73-8 . The molecular weight of the compound is 160.21 .


Molecular Structure Analysis

The molecular formula of “tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate” is C9H20N2O2 . The average mass is 188.267 Da and the monoisotopic mass is 188.152481 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate” include a refractive index n20/D of 1.458 (lit.) . The boiling point is 72-80 °C/0.1 mmHg (lit.) , and the density is 1.012 g/mL at 20 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Zhao et al. (2017) developed a rapid synthetic method for tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an intermediate in biologically active compounds like omisertinib (AZD9291)【Zhao et al., 2017】.
  • Wu (2011) explored the synthesis of tert-butyl-(2-(2-hydroxyethoxy)ethyl)carbamate, demonstrating its potential in the preparation of complex organic molecules【Wu, 2011】.
  • Pak and Hesse (1998) described the synthesis of a penta-N-protected polyamide derivative of tert-butyl carbamate, highlighting its utility in creating molecules with multiple independently removable amino-protecting groups【Pak & Hesse, 1998】.

Pharmacological Applications

  • Smith et al. (2013) investigated the lithiation and substitution reactions of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, providing insights into its potential use in drug synthesis and development【Smith et al., 2013】.
  • Sieburth et al. (1996) studied tert-butyl carbamate derivatives of aminomethyltrialkylsilanes for their metalation and alkylation properties, which can be crucial in designing new drugs【Sieburth et al., 1996】.

Material Science and Other Applications

  • Sakaitani and Ohfune (1990) discussed the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, highlighting its relevance in material science and polymer chemistry【Sakaitani & Ohfune, 1990】.
  • Yang et al. (2009) conducted a study on the asymmetric Mannich reaction of tert-butyl carbamates, which could have implications in the synthesis of advanced materials【Yang et al., 2009】.

Safety And Hazards

The compound is classified as Skin Corr. 1B under hazard classifications . The safety information includes several precautionary statements: P280 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 - P363 - P405 . It is recommended to handle the compound with appropriate safety measures.

properties

IUPAC Name

tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-5-11-8-6-7-9-12(11)13(10-16)17-14(18)19-15(2,3)4/h6-9,13H,5,10,16H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRUYZAQRFGBDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(CN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate

CAS RN

1270803-91-2
Record name tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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